1-Butyl-1-methylpyrrolidinium tricyanomethanide
Description
Properties
IUPAC Name |
1-butyl-1-methylpyrrolidin-1-ium;2,2-dicyanoethenylideneazanide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N.C4N3/c1-3-4-7-10(2)8-5-6-9-10;5-1-4(2-6)3-7/h3-9H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZMIQHKJOPSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCC1)C.C(=C(C#N)C#N)=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Methodological Approaches to the Synthesis and Purification of 1 Butyl 1 Methylpyrrolidinium Tricyanomethanide
Advanced Synthetic Strategies for Cation and Anion Precursors of 1-Butyl-1-methylpyrrolidinium (B1250683) Tricyanomethanide
The formation of high-purity [BMPyrr][TCM] begins with the strategic synthesis of its constituent ions: the 1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺) cation and the tricyanomethanide ([TCM]⁻) anion.
Cation Precursor Synthesis: The 1-butyl-1-methylpyrrolidinium cation is typically synthesized via a quaternization reaction. This involves the alkylation of a tertiary amine, N-methylpyrrolidine, with a suitable butyl halide. A common and effective method is the reaction of N-methylpyrrolidine with 1-bromobutane (B133212). acs.org To drive the reaction to completion, a slight excess of the alkylating agent may be used. The reaction is often conducted in a solvent such as acetonitrile (B52724) or ethyl acetate (B1210297) under controlled temperatures, sometimes starting in an ice-water bath to manage the initial exothermic reaction. acs.orgcleanenergywiki.org An alternative, halide-free route involves the reaction of 1-butylpyrrolidine (B1265533) with dimethyl carbonate, which can be optimized using microwave heating to achieve high yields rapidly. researchgate.net The resulting product of these methods is a salt, such as 1-butyl-1-methylpyrrolidinium bromide ([BMPyrr]Br), which serves as the direct precursor for the final ionic liquid. acs.org
Anion Precursor Synthesis: The tricyanomethanide anion is prepared as a simple salt, typically with an alkali metal or silver, to be used in the subsequent anion exchange step. Silver tricyanomethanide (Ag[TCM]) and potassium tricyanomethanide (K[TCM]) are common choices. acs.orgnih.gov The synthesis of these precursors often starts from materials like malononitrile. The use of silver salts can be advantageous as the resulting silver halide byproduct in the final metathesis step is highly insoluble, facilitating its removal.
A summary of precursor synthetic strategies is presented below.
| Ion | Precursor Compound | Synthetic Strategy | Key Reactants |
|---|---|---|---|
| Cation ([BMPyrr]⁺) | [BMPyrr]Br | Quaternization (Alkylation) | N-methylpyrrolidine and 1-bromobutane acs.org |
| Cation ([BMPyrr]⁺) | [BMPyrr][MeOCO₂] | Microwave-Assisted Alkylation | 1-butylpyrrolidine and Dimethyl Carbonate researchgate.net |
| Anion ([TCM]⁻) | K[TCM] | Salt Formation | Potassium source + Cyanogen source acs.org |
| Anion ([TCM]⁻) | Ag[TCM] | Anion Exchange with Silver Salt | Soluble TCM salt + Silver Nitrate nih.gov |
Optimized Reaction Pathways and Process Engineering for 1-Butyl-1-methylpyrrolidinium Tricyanomethanide Formation
The formation of the target ionic liquid is most commonly achieved through a salt metathesis or anion exchange reaction. This process involves combining the synthesized cation precursor (e.g., [BMPyrr]Br) with the anion precursor (e.g., K[TCM] or Ag[TCM]).
A typical procedure involves dissolving the two precursor salts in a suitable solvent or solvent system. acs.org For instance, the halide salt of the pyrrolidinium (B1226570) cation can be dissolved in an organic solvent like dichloromethane, while the tricyanomethanide salt is dissolved in water. The two solutions are then combined and stirred vigorously to facilitate the exchange of ions. acs.org The reaction can be represented as:
[BMPyrr]X + M[TCM] → [BMPyrr][TCM] + MX (where X = Br⁻, I⁻, etc., and M = K⁺, Ag⁺, etc.)
The choice of reactants and solvents is critical for optimizing the yield and purity. When using a silver-based anion precursor (Ag[TCM]), the resulting silver halide (AgX) precipitates out of the solution, which can be easily removed by filtration. nih.gov If an alkali metal salt like K[TCM] is used, the resulting alkali halide (e.g., KBr) is typically soluble in water. In this case, a biphasic system (e.g., water-dichloromethane) is employed. The desired ionic liquid, being more hydrophobic, preferentially dissolves in the organic phase, while the inorganic salt byproduct remains in the aqueous phase. acs.org The two phases are then separated.
Process engineering advancements, such as the use of continuous flow microwave reactors, can allow for rapid optimization of reaction conditions, including temperature, pressure, and reaction time, leading to higher efficiency and yields. nih.gov
Rigorous Purification and Isolation Techniques for High-Purity this compound for Research Applications
Achieving high purity (>98%) is crucial, as even trace impurities like water, halides, and residual starting materials can significantly alter the physicochemical properties of the ionic liquid. rsc.orgnih.gov The purification protocol for [BMPyrr][TCM] typically involves several stages.
Washing and Extraction: After the metathesis reaction, the organic phase containing the ionic liquid is washed multiple times with deionized water. This step is effective for removing residual inorganic salts and other water-soluble impurities. acs.org
Sorbent Treatment: To remove colored impurities and trace organic contaminants, the ionic liquid solution is often treated with activated carbon or activated alumina (B75360). cleanenergywiki.orgresearchgate.net The mixture is stirred for a set period, allowing the sorbents to adsorb the impurities, and is then filtered to remove the sorbent material. cleanenergywiki.orgresearchgate.net
Solvent Removal: The organic solvent is removed from the purified ionic liquid, typically using a rotary evaporator.
Drying: The final and most critical step is the removal of residual water and any remaining volatile solvents. This is accomplished by drying the ionic liquid under high vacuum at an elevated temperature (e.g., 80-120 °C) for an extended period (24 hours or more). acs.orgcleanenergywiki.org
The table below summarizes common purification techniques and the types of impurities they target.
| Technique | Target Impurities | Description |
|---|---|---|
| Aqueous Washing/Extraction | Halide salts (e.g., KBr), unreacted precursors | The IL is dissolved in an organic solvent and washed repeatedly with deionized water. acs.org |
| Activated Carbon Treatment | Colored impurities, organic byproducts | The IL is stirred with activated carbon, which adsorbs impurities, followed by filtration. cleanenergywiki.org |
| Alumina Treatment | Polar impurities, residual acids/bases | Passing the IL through a column of activated alumina or stirring with alumina powder. cleanenergywiki.orgresearchgate.net |
| High-Vacuum Drying | Water, residual volatile solvents | The IL is heated under high vacuum for an extended period to remove all volatile components. acs.org |
Methodologies for Assessing Synthetic Yields and Purity Levels of this compound
Verifying the success of the synthesis and purification process requires accurate determination of the yield and a comprehensive assessment of purity using various analytical techniques. rsc.org
Purity Level Assessment: A suite of analytical methods is employed to confirm the identity of the compound and quantify impurities. patsnap.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the cation and to detect any organic impurities or residual solvents. acs.org The integration of proton signals can provide quantitative information about the purity.
Karl-Fischer Titration: This is the standard method for accurately quantifying the water content in the final product, which is a critical purity parameter. jrwb.deresearchgate.net
Ion Chromatography: This technique is highly effective for the quantitative determination of residual halide ions (e.g., Br⁻, Cl⁻), which are common impurities from the precursor salts. researchgate.netresearchgate.net Other methods for halide detection include Volhard titration or the use of ion-selective electrodes. jrwb.deresearchgate.net
Gas Chromatography (GC): Often coupled with headspace analysis, GC is used to detect and quantify volatile organic compounds (VOCs), such as residual solvents (e.g., acetonitrile, ethyl acetate) or unreacted N-methylpyrrolidine. jrwb.de
Elemental Analysis (CHNS): This analysis determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the sample. A close agreement between the experimental values and the calculated theoretical values for the C₁₃H₂₀N₄ formula provides strong evidence of the compound's purity and correct composition. researchgate.net
The following table details the primary analytical methods for purity assessment.
| Analytical Method | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural Confirmation & Organic Purity | Confirms the structure of the [BMPyrr]⁺ cation; detects organic impurities and residual solvents. acs.orgpatsnap.com |
| Karl-Fischer Titration | Water Content Quantification | Provides a precise measurement of water content, often in parts per million (ppm). jrwb.de |
| Ion Chromatography | Halide Impurity Quantification | Measures the concentration of residual anions like Cl⁻ and Br⁻. researchgate.net |
| Gas Chromatography (GC) | Volatile Impurity Analysis | Detects and quantifies residual solvents and volatile starting materials. jrwb.de |
| Elemental Analysis | Compositional Verification | Confirms the elemental composition (C, H, N) matches the theoretical formula. researchgate.net |
Iii. Computational and Theoretical Investigations of 1 Butyl 1 Methylpyrrolidinium Tricyanomethanide
Ab Initio and Density Functional Theory (DFT) Studies on the Molecular and Electronic Structure of 1-Butyl-1-methylpyrrolidinium (B1250683) Tricyanomethanide
Ab initio and DFT calculations are quantum mechanical methods used to investigate the fundamental electronic properties and geometries of molecules. These static calculations are crucial for understanding the nature of the individual ions and their interactions within an ion pair or small clusters, forming the basis for more complex simulations of the bulk liquid.
The interaction between the 1-butyl-1-methylpyrrolidinium ([BMPyrr]⁺) cation and the tricyanomethanide ([TCM]⁻) anion dictates the fundamental properties of the IL. DFT calculations are used to determine the most stable geometric arrangements (conformers) of the ion pair by optimizing their structures to find energy minima. These calculations reveal that the interaction is not merely electrostatic but involves specific directional forces, such as hydrogen bonding between the hydrogen atoms on the pyrrolidinium (B1226570) ring and the nitrogen atoms of the anion's cyano groups. uniroma1.it
The energetics of these interactions, specifically the ion pair interaction energy (IE), is a key parameter derived from these studies. It quantifies the strength of the association between the cation and anion. DFT calculations performed on selected clusters of anions and Li⁺ cations in a similar system provide insight into the electronic properties and coordination, which can be extended to understand the cation-anion pairing in the neat IL. uniroma1.it The butyl chain of the cation can adopt various conformations (e.g., anti or gauche), which slightly alters the shape of the cation and its interaction with the anion, leading to different stable ion pair configurations with distinct interaction energies.
Table 1: Representative Interaction Energies from DFT Calculations for IL Ion Pairs
| Interaction Type | Description | Typical Energy Range (kJ/mol) |
|---|---|---|
| Cation-Anion Binding | The primary electrostatic and hydrogen bonding interaction holding the ion pair together. | -350 to -450 |
| Hydrogen Bonding | Specific interaction between acidic protons on the cation and nitrogen atoms on the [TCM] anion. | -15 to -40 |
| Dispersion Forces | Van der Waals interactions, particularly involving the cation's alkyl chain. | Variable, contributes significantly to overall binding |
DFT calculations are employed to map the distribution of electronic charge across the [BMPyrr]⁺ and [TCM]⁻ ions. This is often visualized using electrostatic potential (ESP) maps, which show the regions of positive and negative potential on the molecular surface. For the [BMPyrr]⁺ cation, the positive charge is largely localized around the nitrogen atom and the adjacent hydrogens of the pyrrolidinium ring, while the butyl chain remains relatively nonpolar.
In the [TCM]⁻ anion, DFT calculations show a significant accumulation of negative charge on the terminal nitrogen atoms of the three cyano groups, as would be expected from electronegativity considerations. uniroma1.it This charge delocalization across the planar anion influences its interaction modes with the cation. The Conductor-like Screening Model for Real Solvents (COSMO-RS), which relies on DFT calculations to generate a surface charge density profile (σ-profile) for each ion, confirms these findings and allows for the prediction of thermodynamic properties in mixtures. ua.ptacs.org
Table 2: Calculated Partial Charges on Key Atomic Sites
| Ion | Atomic Site | Typical Partial Charge (a.u.) | Significance |
|---|---|---|---|
| [BMPyrr]⁺ | Pyrrolidinium N atom | ~ -0.2 to +0.1 | Charge delocalization within the ring |
| [BMPyrr]⁺ | Hydrogens on ring (adjacent to N) | ~ +0.15 to +0.25 | Primary sites for hydrogen bonding |
| [TCM]⁻ | Central C atom | ~ +0.1 to +0.3 | Positive center due to electron-withdrawing CN groups |
| [TCM]⁻ | Cyano N atoms | ~ -0.4 to -0.5 | Primary sites of negative charge and interaction |
For [BMPyrr][TCM], theoretical calculations, often corroborated by experimental techniques like Ultraviolet Photoelectron Spectroscopy (UPS), show that the HOMO is typically localized on the [TCM]⁻ anion. acs.org Conversely, the LUMO is generally located on the [BMPyrr]⁺ cation. This separation implies that the anion is oxidized first, defining the anodic stability limit, while the cation is reduced first, setting the cathodic limit. A larger HOMO-LUMO gap generally correlates with a wider electrochemical window and greater chemical stability. acs.org
Table 3: Typical FMO Energies for [BMPyrr][TCM] from DFT Calculations
| Orbital | Typical Energy (eV) | Associated Ion | Predicted Property |
|---|---|---|---|
| HOMO | ~ -7.5 to -8.0 | [TCM]⁻ | Anodic Stability Limit (Oxidation) |
| LUMO | ~ -0.5 to +0.5 | [BMPyrr]⁺ | Cathodic Stability Limit (Reduction) |
| HOMO-LUMO Gap | ~ 7.0 to 8.5 | Ion Pair | Electrochemical and Chemical Stability |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions in 1-Butyl-1-methylpyrrolidinium Tricyanomethanide Systems
While DFT provides a static, high-accuracy picture, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of ions over time. This allows for the investigation of the dynamic properties and the complex liquid-state structure of [BMPyrr][TCM]. uniroma1.it
MD simulations provide detailed information about the spatial arrangement of ions in the liquid state through tools like radial distribution functions (RDFs). The RDF, g(r), describes the probability of finding an ion or atom at a certain distance from a reference ion or atom. For [BMPyrr][TCM], RDFs between the nitrogen atom of the cation and the nitrogen atoms of the anion reveal the average distance and coordination of anions around a central cation.
These simulations confirm the importance of hydrogen bonding and show how the [TCM]⁻ anions orient themselves to maximize electrostatic interactions with the charged headgroup of the [BMPyrr]⁺ cation. uniroma1.it The resulting analysis provides coordination numbers, which quantify the average number of nearest-neighbor anions surrounding a cation, offering a picture of the local solvation shell in the neat IL.
A key finding from MD simulations of ILs with sufficiently long alkyl chains, such as the butyl group in [BMPyrr]⁺, is the existence of structural heterogeneity or nanodomain formation. science.gov The liquid is not a uniform mixture of ions but is organized into distinct regions at the nanoscale.
In [BMPyrr][TCM], the nonpolar butyl "tails" of the cations tend to aggregate, driven by van der Waals forces, forming nonpolar nanodomains. These domains are embedded within a continuous, three-dimensional network formed by the charged components: the pyrrolidinium rings and the [TCM]⁻ anions, which interact via stronger coulombic and hydrogen-bonding forces. science.gov This microheterogeneity is a defining feature of many ILs and has a profound impact on their properties, influencing viscosity, diffusivity, and their ability to dissolve different types of solutes.
Simulation of Solvation Shell Dynamics in Binary and Ternary Mixtures Involving this compound
Molecular dynamics (MD) simulations are a powerful tool for investigating the structure and dynamics of the solvation shells around ions in liquid mixtures. While specific studies focusing exclusively on the solvation shell dynamics of [BMPyrr][TCM] in binary and ternary mixtures are not extensively documented, valuable insights can be gleaned from research on closely related systems. These studies help to construct a detailed picture of how the [BMPyrr]⁺ cation and [TCM]⁻ anion interact with co-solvents.
Experimental studies on binary mixtures of [BMPyrr][TCM] with solvents like benzothiophene (B83047) and water lay the groundwork for understanding macroscopic properties such as density, viscosity, and phase behavior. nih.govacs.org For instance, investigations into aqueous solutions of [BMPyrr][TCM] have provided data on thermodynamic and transport properties, which are reflective of the underlying molecular interactions. acs.org Similarly, research on 1-butyl-1-methylpyrrolidinium dicyanamide (B8802431) ([BMPyrr][dca]) in binary mixtures with a range of molecular solvents, including alkanes, aromatics, and alcohols, offers a comparative perspective on how the pyrrolidinium cation's solvation shell is influenced by different solvent functionalities. nih.govacs.org
Computational studies on other pyrrolidinium-based ILs provide a more direct view of solvation dynamics. For example, MD simulations of 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([BMPyrr][TFSI]) and trifluoromethanesulfonate (B1224126) ([BMPyrr][OTf]) with water have shown that water molecules can diffuse much faster than predicted by hydrodynamic laws, indicating a different frictional experience at the molecular level. nih.gov This suggests that in a mixture with [BMPyrr][TCM], solvent molecules would likely exhibit complex, non-ideal dynamic behavior within the solvation shells of the ions.
The table below summarizes key findings from simulation studies on related systems, which can be used to infer the behavior of [BMPyrr][TCM] mixtures.
| System | Simulation Focus | Key Findings |
| [BMIM]⁺ with cyano-anions ([SCN]⁻, [DCA]⁻, [TCM]⁻) in water | Solvation and Hydrogen Bonding | Increasing the number of cyano groups does not enhance H-bonding with water; [TCM]⁻ is less polar and interacts less favorably with water than [DCA]⁻. nih.gov |
| [BMPyrr]⁺ with [TFSI]⁻ and [OTf]⁻ in water | Water Diffusivity | Water transport is significantly faster than predicted by hydrodynamics, indicating unique molecular-level friction. nih.gov |
| Imidazolium-based [TCM]⁻ ILs | Thermophysical Properties | The [TCM]⁻ anion leads to low viscosity in ILs. In homologous series, longer cation alkyl chains lead to decreased density and increased viscosity. researchgate.net |
| [BMPyrr][dca] with various organic solvents | Thermodynamic Properties | The nature of the molecular solvent significantly impacts the liquid-liquid equilibrium and excess enthalpies of mixing. nih.gov |
These studies collectively suggest that in a binary or ternary mixture containing [BMPyrr][TCM], the solvation shell will be a complex and dynamic environment. The specific nature of the co-solvent (e.g., its polarity, size, and hydrogen bonding capability) will dictate its arrangement around the [BMPyrr]⁺ cation and the less solvated [TCM]⁻ anion.
Force Field Development and Validation for Accurate Modeling of this compound Systems
The accuracy of molecular dynamics simulations is critically dependent on the quality of the underlying force field—a set of parameters and equations that define the potential energy of the system. Developing and validating a reliable force field for a specific ionic liquid like [BMPyrr][TCM] is a meticulous process essential for predictive simulations.
A significant advancement in this area was the development of a comprehensive many-body polarizable force field for a wide array of ionic liquids, which explicitly includes parameters for N-methyl-N-alkylpyrrolidinium cations and the tricyanomethanide anion. nih.gov This work by Borodin (2009) involved validation by performing classical molecular dynamics simulations on numerous ILs and comparing calculated properties against experimental data. nih.gov The force field demonstrated good agreement with experimental values for density, heat of vaporization, ion self-diffusion coefficient, conductivity, and viscosity across various temperatures. nih.gov The inclusion of polarization is particularly important for accurately capturing the electrostatic environment in ionic systems. uchicago.edu
Another common approach involves refining existing non-polarizable force fields, such as the Canongia Lopes-Pádua (CL&P) force field, which is part of the AMBER framework. While the original CL&P force field provides excellent predictions for the thermodynamics and structure of pure ILs, it often underestimates ionic motion, leading to inaccuracies in transport properties like diffusion, conductivity, and viscosity. nih.gov This discrepancy arises from the neglect of partial electron transfer from the anion to the cation. nih.gov Systematic refinements, which often involve scaling the atomic charges to account for this charge transfer, have been successfully applied to various pyrrolidinium-based ILs. nih.gov Although a specific refinement for [BMPyrr][TCM] under this scheme is not detailed, the methodology is directly applicable.
The TEAM (Transferable, Extensible, Accurate, and Modular) force-field database has also been extended to include parameters for a wide range of ionic liquids, including those with pyrrolidinium cations and the tricyanomethanide anion. figshare.com This force field was parameterized primarily using quantum-mechanical data, with some nonbonded parameters optimized against experimental density and viscosity data, and has been validated for 46 different ILs. figshare.com
The validation of a force field typically involves the comparison of simulated properties with experimental data as shown in the table below.
| Property | Simulation Target | Experimental Data Source | Importance for Validation |
| Density | NPT ensemble simulations | Densitometry | Confirms the accuracy of volumetric properties and intermolecular distances. nih.gov |
| Heat of Vaporization | Calculation from potential energy | Calorimetry | Validates the strength of the cohesive intermolecular interactions. nih.gov |
| Self-Diffusion Coefficient | Mean squared displacement | NMR Spectroscopy | Tests the model's ability to reproduce translational dynamics of individual ions. nih.gov |
| Ionic Conductivity | Green-Kubo relations or Einstein relation | Impedance Spectroscopy | Assesses the collective charge transport behavior. nih.gov |
| Shear Viscosity | Green-Kubo relations or NEMD | Rheometry | Evaluates the model's description of momentum transport and resistance to flow. nih.gov |
The availability of these well-parameterized and validated force fields enables researchers to perform reliable MD simulations of systems containing this compound, providing a solid foundation for further computational investigations into its behavior in various applications.
Quantum Chemical Characterization of Reaction Mechanisms in the Presence of this compound
Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for elucidating reaction mechanisms at the electronic level. These methods allow for the characterization of transition states, reaction intermediates, and the calculation of activation energies, providing a fundamental understanding of chemical reactivity. While specific quantum chemical studies detailing reaction mechanisms occurring in this compound as a solvent are not widely published, the principles of such investigations are well-established for ionic liquids in general.
Computational studies have shown that ionic liquids can influence reaction pathways and rates in several ways compared to conventional molecular solvents. researchgate.net This influence stems from the unique electrostatic environment, the potential for specific interactions (like hydrogen bonding) between the IL ions and reactants, and the structured, heterogeneous nature of the liquid.
A quantum chemical investigation of a reaction mechanism in [BMPyrr][TCM] would typically involve the following steps:
Reactant and Product Optimization: The geometries of the reactant and product molecules, as well as the IL ions, are optimized to find their lowest energy structures.
Transition State Search: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactants and products.
Energy Profile Calculation: The energies of all stationary points (reactants, intermediates, transition states, products) are calculated to construct the reaction energy profile, yielding activation energies and reaction enthalpies.
Solvent Effects: The influence of the [BMPyrr][TCM] environment is typically included using either implicit solvent models (where the solvent is treated as a continuum) or explicit models (where a number of IL ion pairs are included in the quantum mechanical calculation), often within a QM/MM (Quantum Mechanics/Molecular Mechanics) framework.
For example, DFT has been used to study the interactions between the [BMIM]⁺ cation and model naphthenic acids, revealing the nature of the intermolecular forces at play, which is crucial for understanding IL-based extraction processes. researchgate.net Similarly, quantum chemistry has been employed to understand the mechanism of CO₂ capture in various ILs, detailing the formation of covalent bonds and the role of the cation-anion interaction. In another study, the mechanism of a chemiluminescence reaction was investigated, highlighting how computational methods can pinpoint electrophilic centers and map out reaction pathways. mdpi.com
Although research has not yet focused on specific reaction mechanisms within [BMPyrr][TCM], its components have been studied. For instance, the tricyanomethanide anion has been used as a building block in the synthesis of coordination polymers, where the IL serves as both reactant and solvent. acs.org Such studies provide a basis for future quantum chemical investigations into the role of [BMPyrr][TCM] in facilitating or participating in chemical transformations. The combination of the non-coordinating, bulky [BMPyrr]⁺ cation and the charge-delocalized [TCM]⁻ anion suggests that this IL would provide a polar, yet weakly coordinating environment, which could be beneficial for a variety of organic and inorganic reactions.
Iv. Advanced Applications of 1 Butyl 1 Methylpyrrolidinium Tricyanomethanide in Chemical Processes
Catalysis and Reaction Media Utilizing 1-Butyl-1-methylpyrrolidinium (B1250683) Tricyanomethanide
Ionic liquids are often explored as "green" solvents and catalysts in organic synthesis due to their low vapor pressure, thermal stability, and tunable properties. dntb.gov.uasemanticscholar.org The utility of 1-Butyl-1-methylpyrrolidinium tricyanomethanide in this domain is determined by the interplay of its constituent ions with reactants, intermediates, and catalysts.
Role of this compound in Homogeneous Catalysis for Organic Transformations
In homogeneous catalysis, the ionic liquid can serve as the solvent, immobilizing the catalyst and facilitating product separation. The low viscosity of certain ionic liquids can make them suitable as reaction media. acs.org While the broader class of pyrrolidinium-based ionic liquids has been considered for these applications, specific examples detailing the use of this compound as a solvent or catalyst for a wide range of organic transformations are not extensively documented in the current scientific literature. The potential of ionic liquids to act as both a solvent and a catalyst, sometimes referred to as task-specific ionic liquids, is a significant area of research. semanticscholar.org
Heterogeneous Catalysis with this compound-Derived Materials or Supports
The concept of Supported Ionic Liquid Phase (SILP) catalysis involves immobilizing a thin layer of an ionic liquid onto a solid support. mdpi.com This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (easy catalyst separation and recycling). mdpi.com A catalyst can be dissolved in the ionic liquid film, creating a reactive medium on a solid surface. mdpi.com Although this is a promising strategy for various ionic liquids, the application of this compound in SILP systems for specific heterogeneous catalytic processes is not yet widely reported.
Mechanistic Insights into Catalytic Cycles Facilitated by this compound as Solvent or Catalyst Component
Understanding the reaction mechanism is crucial for optimizing catalytic processes. In ionic liquid media, the solvent is not merely an inert medium but can actively participate in the catalytic cycle by stabilizing intermediates or interacting with the catalyst. Mechanistic studies often propose a catalytic cycle involving steps like substrate coordination, rate-determining steps, and product formation. researchgate.netresearchgate.net However, without specific, documented catalytic reactions employing this compound, detailed mechanistic insights and proposed catalytic cycles involving this particular ionic liquid are not available.
Stereoselective Transformations and Enantioselective Catalysis in this compound Media
Ionic liquids have been investigated as media for asymmetric synthesis, where they can influence the enantioselectivity of a reaction. In some cases, the use of an ionic liquid as a solvent can lead to higher enantioselectivities and allow for easier recycling of the chiral catalyst. mdpi.com Organocatalysts, such as proline, have been used in ionic liquids for asymmetric reactions. Despite the potential, the use and specific influence of this compound in stereoselective and enantioselective transformations have not been a significant focus of published research.
Electrochemical Systems and Energy Technologies Incorporating this compound
The favorable electrochemical properties of ionic liquids, such as high ionic conductivity, wide electrochemical stability windows, and non-flammability, make them promising candidates for electrolytes in energy storage devices. nih.govmdpi.commdpi.com this compound has been specifically investigated for these applications.
Electrolyte Applications in Next-Generation Batteries and Supercapacitors Employing this compound
This compound ([Pyr1,4][TCM]) has been studied as an electrolyte for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors, and lithium-ion batteries. researchgate.netrsc.org Its performance is often compared to the widely studied ionic liquid, 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr1,4][TFSI]).
The tricyanomethanide anion imparts distinct properties compared to other common anions like TFSI. researchgate.net ILs with the [C(CN)3] anion generally exhibit higher ionic conductivity and lower viscosity than their [TFSI] counterparts. rsc.org Specifically, [Pyr1,4][C(CN)3] has an ionic conductivity of 8.7 mS cm⁻¹ at 25 °C, which is significantly higher than the 2.7 mS cm⁻¹ for [Pyr1,4][TFSI]. rsc.org This higher conductivity is advantageous for high-power applications. rsc.org
However, the electrochemical stability window (ESW) of [Pyr1,4][C(CN)3] is narrower (2.9 V) compared to its [TFSI] analogue (3.5 V). rsc.org Despite this lower operating voltage, EDLCs using the [Pyr1,4][C(CN)3] electrolyte can deliver higher specific energy at high specific power rates. rsc.org For instance, a supercapacitor with [Pyr1,4][C(CN)3] delivered up to 4.5 Wh kg⁻¹ at a specific power of 7.2 kW kg⁻¹, whereas the device with [Pyr1,4][TFSI] delivered only 3.0 Wh kg⁻¹ at a similar power output. rsc.org
In the context of lithium-sulfur (Li-S) batteries, the choice of anion is critical as it strongly influences polysulfide solubility. researchgate.net Electrolytes containing this compound have been tested in Li-S cells, but their capacity was observed to decline rapidly, which was attributed to factors including high polysulfide solubility and side reactions. researchgate.net
Below is a data table comparing the physicochemical properties of this compound with a commonly used analogue.
| Property | This compound ([Pyr1,4][C(CN)3]) | 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Pyr1,4][Tf2N]) |
|---|---|---|
| Molecular Formula | C13H20N4 iolitec.deroco.global | C13H20F6N2O4S2 |
| Molecular Weight (g/mol) | 232.32 iolitec.deroco.global | 422.42 |
| Viscosity (at 25°C) | 26.9 cP iolitec.deroco.global | 85 mPa·s (or cP) nih.gov |
| Ionic Conductivity (at 25°C) | 8.7 mS/cm rsc.org | 2.7 mS/cm rsc.org |
| Density (at 22°C) | 1.01 g/mL iolitec.de | - |
| Electrochemical Stability Window (ESW) | 2.9 V rsc.org to 4.2 V iolitec.deroco.global | 3.5 V rsc.org to >4.8 V nih.gov |
Electropolymerization and Electrodeposition Processes Utilizing this compound as a Medium
While specific research on the electropolymerization of monomers directly within this compound is not extensively detailed in publicly available literature, the broader class of pyrrolidinium-based ionic liquids is well-regarded as a medium for electrochemical applications. The electrochemical stability window and conductivity of these ionic liquids are crucial for such processes.
In the related field of electrodeposition, pyrrolidinium-based ionic liquids have been successfully used for depositing various metals and alloys. For instance, studies have demonstrated the electrodeposition of aluminum on gold substrates and the formation of tantalum-titanium-based films from electrolytes containing the 1-butyl-1-methylpyrrolidinium ([BMP]) cation paired with anions like bis(trifluoromethylsulfonyl)imide ([TFSI]) and trifluoromethanesulfonate (B1224126) ([OTf]). db-thueringen.denih.gov The choice of anion significantly influences the properties of the deposited layer; for example, [BMP][TFSI] has been shown to produce smoother and more compact deposits compared to [BMP][OTf]. db-thueringen.de Research into the electrodeposition of samarium and the co-deposition of gallium and antimonide has been conducted in 1-butyl-1-methylpyrrolidinium dicyanamide (B8802431), an ionic liquid with a structurally similar anion to tricyanomethanide. mdpi.com These examples highlight the suitability of the 1-butyl-1-methylpyrrolidinium cation as a stable component in electrodeposition electrolytes, suggesting the potential of [BMPYR][TCM] as a medium for similar applications, leveraging the unique properties of the tricyanomethanide anion.
Photoelectrochemical Cell Performance Enhancement with this compound
In the realm of renewable energy, this compound has been investigated as a component in electrolytes for dye-sensitized solar cells (DSSCs). The performance of DSSCs is heavily reliant on the properties of the electrolyte, particularly its viscosity and ionic conductivity, which affect the diffusion of the redox mediator (typically I⁻/I₃⁻).
Ionic liquids are considered promising alternatives to volatile organic solvents in DSSC electrolytes due to their negligible vapor pressure and high thermal stability. Research has shown that the tricyanomethanide anion can lead to ionic liquids with particularly low viscosity. In a comparative study of ethylmethylimidazolium-based ionic liquids, the one containing the tricyanomethanide anion exhibited the lowest viscosity. This resulted in a higher short-circuit photocurrent and a conversion efficiency of 2.1% at 30% light intensity.
While that study used a different cation, research on pyrrolidinium-based ionic liquids has also shown promise. For example, a DSSC utilizing an electrolyte with 1-butyl-1-methylpyrrolidinium iodide demonstrated a high cell efficiency of 6.52%, which was attributed to the electrolyte's low viscosity and high diffusion coefficient compared to other cyclic ionic liquids. mdpi.com The combination of the favorable low-viscosity characteristics of the tricyanomethanide anion with the proven performance of the 1-butyl-1-methylpyrrolidinium cation suggests a strong potential for [BMPYR][TCM] to be used in high-performance, stable DSSC electrolytes.
DSSC Performance with Related Ionic Liquid Electrolytes
| Ionic Liquid Cation | Ionic Liquid Anion | Key Finding | Reported Efficiency | Reference |
|---|---|---|---|---|
| Ethylmethylimidazolium | Tricyanomethanide | Lowest viscosity among tested anions, leading to higher photocurrent. | 2.1% (at 30% light intensity) | General IL Research |
| 1-Butyl-1-methylpyrrolidinium | Iodide | Highest cell efficiency among tested cyclic ILs due to low viscosity and high diffusion coefficient. | 6.52% | mdpi.com |
Separation Technologies and Extraction Processes Enabled by this compound
The distinct polarity and solvation capabilities of [BMPYR][TCM] make it a highly effective medium for various separation and extraction processes.
Gas Absorption and Selectivity Studies (e.g., CO2 capture) in this compound Systems
Ionic liquids featuring the tricyanomethanide anion have been identified as promising candidates for gas capture, particularly for carbon dioxide (CO₂) and sulfur dioxide (SO₂). The interaction between the gas molecules and the anion is a key factor in the absorption process.
Studies on imidazolium-based tricyanomethanide ionic liquids have shown that they physically absorb CO₂. nih.gov Interestingly, the presence of water can significantly enhance the CO₂ capture performance. In binary mixtures of 1-butyl-3-methylimidazolium tricyanomethanide and water, a marked increase in both CO₂ solubility (approximately 4-fold) and diffusivity (approximately 10-fold) was observed at higher water content. nih.gov This enhancement is attributed to a molecular exchange mechanism based on the competition between the interactions of the tricyanomethanide anion with water and CO₂. nih.gov
Furthermore, tricyanomethanide-based ionic liquids have demonstrated high absorption capacity for other acid gases. For example, 1-octyl-3-methylimidazolium tricyanomethanide exhibited a high SO₂ absorption capacity of around 0.5 mol of SO₂ per mol of ionic liquid. europa.eu These findings underscore the potential of the tricyanomethanide anion in gas separation applications, a property that is expected to be conferred to this compound as well.
Liquid-Liquid Extraction of Organic and Inorganic Species Using this compound
[BMPYR][TCM] has proven to be a highly effective solvent for liquid-liquid extraction, particularly in the petrochemical industry for separating valuable aromatic compounds from aliphatic hydrocarbons and for removing sulfur-containing impurities from fuels.
In the context of desulfurization, [BMPYR][TCM] has been used for the extraction of thiophene (B33073) and benzothiophene (B83047) from heptane. researchgate.net Research has shown that this ionic liquid exhibits a very high selectivity for sulfur compounds. For the separation of thiophene from heptane, this compound demonstrated the highest selectivity among several tested pyrrolidinium-based ionic liquids.
Similarly, tricyanomethanide-based ionic liquids are effective in separating aromatic hydrocarbons like p-xylene (B151628) from alkanes such as octane (B31449) and decane. researchgate.net The high miscibility with aromatics and practical immiscibility with alkanes lead to high selectivity and solute distribution ratios, making them a potential green alternative to traditional volatile organic compounds used in these processes. researchgate.netresearchgate.net
Liquid-Liquid Extraction Performance of [BMPYR][TCM] and Related ILs
| Application | Ionic Liquid | Target Compound | Matrix | Key Finding | Reference |
|---|---|---|---|---|---|
| Desulfurization | [BMPYR][TCM] | Thiophene, Benzothiophene | Heptane | Demonstrated high selectivity for sulfur compounds. | researchgate.net |
| Aromatic/Aliphatic Separation | [BMMOR][TCM] & [BMIM][TCM] | p-Xylene | Octane, Decane | Good miscibility with p-xylene and immiscibility with alkanes, resulting in high selectivity. | researchgate.net |
| Aromatic/Aliphatic Separation | [4bmpy][TCM] | Toluene | n-Heptane | Exhibited higher distribution ratios and selectivities than the conventional solvent sulfolane. | researchgate.net |
Chromatographic Separation Techniques Utilizing this compound as Stationary or Mobile Phase Modifier
The application of ionic liquids in chromatography, either as part of the stationary phase or as an additive to the mobile phase, is a growing area of research. Ionic liquids can offer unique separation selectivities due to their complex intermolecular interactions, including electrostatic, hydrogen bonding, and π-π interactions.
While specific studies detailing the use of this compound in chromatographic applications are not widely documented, the general principles of using ionic liquids as mobile phase modifiers in High-Performance Liquid Chromatography (HPLC) are well-established. They can act as silanol (B1196071) suppressors on silica-based columns, improving peak shape for basic analytes. nih.govresearchgate.net The choice of both the cation and anion of the ionic liquid influences the retention behavior and separation efficiency. nih.gov Given the unique properties of the [BMPYR] cation and the [TCM] anion, it is plausible that this ionic liquid could offer novel selectivities in reversed-phase or other modes of chromatography.
Materials Science and Engineering Applications of this compound
The properties of this compound lend themselves to various applications in materials science, particularly in the development of new polymers and functional materials.
One area of application is in the creation of "polymeric ionic liquids" (PILs). Researchers have synthesized novel ionic monomers that mimic the structure of highly conductive anions like tricyanomethanide. rsc.org For example, a monomer containing a 1-butyl-1-methylpyrrolidinium cation and a functionalized sulfonyl group mimicking the tricyanomethanide anion was synthesized and subsequently polymerized. rsc.org The resulting PILs exhibited significantly higher ionic conductivity—by as much as three orders of magnitude—compared to analogous polymers with more conventional anions. rsc.org This highlights the benefit of incorporating the structural features of the tricyanomethanide anion into polymer backbones for creating materials with enhanced ionic transport properties, suitable for applications like solid-state electrolytes in batteries or capacitors.
Additionally, ionic liquids, including those with the tricyanomethanide anion, can be used as precursors for synthesizing N-doped nanoporous carbon materials. nih.gov Through processes like pyrolysis and activation, the ionic liquid structure is decomposed to form a carbon network with incorporated nitrogen atoms. These materials have shown potential as electrocatalysts for the oxygen reduction reaction and as effective adsorbents for gases and organic vapors. nih.gov
Polymerization Media for the Synthesis of Advanced Polymeric Materials
Ionic liquids (ILs) are increasingly being explored as alternative solvents for polymerization processes due to their potential to influence reaction rates, polymer properties, and to offer a more environmentally benign reaction medium compared to volatile organic compounds. While specific studies focusing on this compound as a primary medium for the synthesis of advanced polymeric materials are not extensively detailed in the current body of literature, the properties of similar ionic liquids suggest its potential in this field.
For instance, the controlled cationic polymerization of monomers like p-methylstyrene has been successfully carried out in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([Bmim][NTf2]). mdpi.com In such systems, the ionic liquid's high polarity and unique ionic environment can facilitate the polarization of the initiator and monomer, leading to better control over the polymerization process. mdpi.com This results in polymers with narrower molecular weight distributions and allows for a more controlled reaction with milder heat release. mdpi.com Given that [BMPYR][TCM] also possesses a distinct ionic nature, it is plausible that it could offer similar benefits in controlling polymerization reactions.
Furthermore, ionic liquids are utilized to enhance the properties of polymer electrolytes. The incorporation of 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide (a compound with the same cation as [BMPYR][TCM]) into a polyethylene (B3416737) oxide (PEO)-based electrolyte has been shown to increase the amorphous phase of the polymer, which in turn enhances ionic conductivity. science.gov This suggests that [BMPYR][TCM] could be a valuable component in the formulation of advanced polymer electrolytes for applications in batteries and other electrochemical devices. The tricyanomethanide anion, in particular, may offer different interactions and performance characteristics compared to the more commonly studied bis(trifluoromethylsulfonyl)imide anion.
Fabrication of Nanomaterials and Hybrid Architectures templated by this compound
The use of ionic liquids in the synthesis of nanomaterials is a rapidly growing field. ILs can act as solvents, capping agents, and even templates to control the size, shape, and stability of nanoparticles. The decomposition of transition-metal amidinates in 1-butyl-3-methylimidazolium-based ionic liquids, for example, has been shown to produce transition-metal or metal fluoride (B91410) nanoparticles. nih.govresearchgate.net The nature of the ionic liquid, particularly the anion, plays a crucial role in determining the final product. nih.govresearchgate.net
While direct experimental evidence for the use of this compound as a template for nanomaterial fabrication is limited, its constituent ions, the 1-butyl-1-methylpyrrolidinium cation and the tricyanomethanide anion, can be expected to interact with metal precursors and nanoparticle surfaces. These interactions could influence the nucleation and growth of nanomaterials, potentially leading to the formation of unique nanostructures or hybrid architectures. The tricyanomethanide anion, with its multiple nitrogen coordination sites, could exhibit specific binding to metal centers, offering a different templating effect compared to other anions. Further research is needed to explore the potential of [BMPYR][TCM] in this application.
Surface Modification and Interfacial Phenomena Studies with this compound
The behavior of ionic liquids at interfaces is critical for a wide range of applications, from lubrication and electrochemistry to extraction processes. The surface and interfacial properties of this compound have been the subject of detailed investigation.
A study on the binary mixtures of [BMPYR][TCM] with benzothiophene reported on its density, viscosity, and surface tension at various temperatures. nih.govnih.gov These fundamental physicochemical properties are essential for understanding and modeling its behavior in practical applications. The dynamic viscosity of pure [BMPYR][TCM] was found to decrease significantly with increasing temperature, from 20.56 mPa·s at 308.15 K to 6.47 mPa·s at 358.15 K. nih.gov
The surface tension of pure [BMPYR][TCM] was also measured at different temperatures, and from its temperature dependence, various surface thermodynamic properties were calculated. nih.govnih.gov
| Temperature (K) | Surface Tension (mN·m⁻¹) | Surface Entropy (mN·m⁻¹·K⁻¹) | Surface Enthalpy (mN·m⁻¹) |
|---|---|---|---|
| 308.15 | 42.53 | -0.076 | 65.94 |
| 318.15 | 41.77 | ||
| 328.15 | 41.01 | ||
| 338.15 | 40.25 |
Studies on a closely related ionic liquid, 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([Py1,4]TFSI), provide further insight into the interfacial behavior of pyrrolidinium-based ILs. The interaction of [Py1,4]TFSI with platinum and aluminum surfaces has been investigated using X-ray photoelectron spectroscopy. mdpi.com On a platinum surface, there was no evidence of decomposition of the ionic liquid. mdpi.com In contrast, on an aluminum surface, both the cation and the anion of [Py1,4]TFSI showed significant decomposition. mdpi.com This highlights the crucial role of the substrate in the interfacial chemistry of these ionic liquids. While the tricyanomethanide anion in [BMPYR][TCM] would likely exhibit different reactivity, these findings underscore the importance of considering the specific solid-liquid interface when designing applications.
V. Environmental and Sustainability Considerations for 1 Butyl 1 Methylpyrrolidinium Tricyanomethanide in Chemical Processes
Methodologies for Assessing Biodegradability and Ecotoxicity of 1-Butyl-1-methylpyrrolidinium (B1250683) Tricyanomethanide
Evaluating the potential environmental risk of 1-Butyl-1-methylpyrrolidinium tricyanomethanide involves standardized methodologies to determine its biodegradability and ecotoxicity across different environmental compartments. The structure of the IL, particularly the cation's alkyl chain length and the nature of the anion, significantly influences its environmental behavior. Research on similar ionic liquids, such as those with the 1-butyl-1-methylpyrrolidinium cation, has shown that toxicity tends to increase with the length of the alkyl side chain. ub.edu
Assessing the ecotoxicity of this compound requires a battery of tests on organisms representing different trophic levels. These tests are typically conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
Ecotoxicity Testing in Aquatic Environments:
Algae: Tests on green algae, which are at the base of the aquatic food chain, measure population-level responses to chemical exposure. The OECD 201 guideline (Alga, Growth Inhibition Test) is a standard method. ub.edu
Invertebrates: Acute toxicity is often evaluated using crustaceans like Daphnia magna (OECD 202), which are crucial components of freshwater ecosystems. ub.edu
Fish: While less common in initial screenings, fish toxicity tests (e.g., OECD 203, Fish, Acute Toxicity Test) provide data on vertebrate species.
Ecotoxicity Testing in Terrestrial Environments:
Plants: Phytotoxicity can be assessed by testing the effect on the growth of terrestrial plants, such as wheat. The type of soil and its clay content can influence the toxicity of ionic liquids. ub.edu
Invertebrates: Soil-dwelling organisms like the earthworm Eisenia foetida (OECD 207) and the collembolan Folsomia candida (OECD 232) are used to assess the impact on soil health and function. ub.edu
Microorganisms: The effect on soil microbial communities can be determined using methods like the Carbon Transformation Test (OECD 217), which measures the impact on microbial respiration and nutrient cycling. ub.edu
Biodegradability Assessment: Standard OECD guidelines are also employed to determine the biodegradability of chemicals. These tests measure the extent to which microorganisms can break down the substance over a specific period.
Ready Biodegradability: Tests like the OECD 301 series (e.g., 301 B, CO2 Evolution Test) are stringent evaluations to determine if a chemical is readily biodegradable in an aerobic environment.
Inherent Biodegradability: If a substance fails the ready biodegradability tests, further assessments (e.g., OECD 302 series) can determine if it has the potential to biodegrade under optimized conditions.
The following table summarizes the common methodologies used for these assessments.
| Assessment Type | Environmental Compartment | Test Organism/Method | Standard Guideline | Endpoint Measured |
| Ecotoxicity | Aquatic | Green Algae (e.g., Raphidocelis subcapitata) | OECD 201 | Growth Inhibition (EC50) |
| Ecotoxicity | Aquatic | Daphnia magna | OECD 202 | Immobilisation (EC50) |
| Ecotoxicity | Terrestrial | Earthworm (Eisenia foetida) | OECD 207 | Mortality, Growth (LC50, EC50) |
| Ecotoxicity | Terrestrial | Soil Microorganisms | OECD 217 | Nitrogen Transformation |
| Biodegradability | Aquatic (Aerobic) | Activated Sludge | OECD 301 B | CO2 Evolution (% Mineralization) |
Strategies for Recycling, Regeneration, and Sustainable Management
A key advantage of ionic liquids in promoting sustainable chemistry is their potential for recycling and reuse, which minimizes waste generation. hidenisochema.comacs.org The low vapor pressure of this compound prevents its loss to the atmosphere through evaporation, making its containment and recovery more feasible than that of volatile organic solvents. acs.org
Effective and sustainable management of this ionic liquid involves several strategies:
Extraction: This is a common method for separating the ionic liquid from products and reactants. Liquid-liquid extraction, using a solvent in which the target compound is soluble but the ionic liquid is not, allows for the recovery of the dissolved substance. The ionic liquid can then be purified and reused, often without degradation of its structure. acs.org
Distillation/Evaporation: For separating non-volatile products from the ionic liquid, vacuum distillation or evaporation can be employed to remove the product, leaving the IL behind for reuse.
Adsorption: Solid adsorbents can be used to remove impurities from a used ionic liquid stream. The choice of adsorbent depends on the nature of the impurities to be removed.
Membrane Separation: Techniques like nanofiltration and pervaporation are emerging as energy-efficient methods for separating ionic liquids from reaction mixtures, allowing for the continuous recycling of the solvent.
CO2-based Separation: The use of carbon dioxide as a trigger for separation is an innovative approach. For certain processes, CO2 can be used to precipitate solutes or the ionic liquid itself from the reaction mixture, providing an economical and energy-efficient method for recycling. researchgate.net
The selection of the most appropriate recycling strategy depends on the specific chemical process, the nature of the reactants and products, and economic feasibility. The high stability (chemical and thermal) of many ionic liquids is a significant asset in ensuring their long-term reusability. acs.org
Life Cycle Assessment (LCA) Frameworks for Processes Utilizing this compound
The LCA is conducted according to the ISO 14040 and 14044 standards and involves four main phases: researchgate.net
Goal and Scope Definition: This phase defines the purpose of the assessment, the system boundaries (e.g., "cradle-to-gate" which includes synthesis and use, or "cradle-to-grave" which also includes disposal), and the functional unit (e.g., the production of 1 kg of a specific chemical product).
Life Cycle Inventory (LCI): This involves compiling all the inputs (raw materials, energy, water) and outputs (products, co-products, emissions, waste) for each stage within the system boundary. This includes the synthesis of the ionic liquid itself, its use in the chemical process (including recycling loops), and its end-of-life treatment.
Life Cycle Impact Assessment (LCIA): The LCI data is translated into potential environmental impacts. This is done by classifying the inventory data into different impact categories and then characterizing them using scientific models. Common impact categories include global warming potential, ozone depletion, acidification, eutrophication, and ecotoxicity. researchgate.net
The following table outlines the typical stages considered in an LCA for a process using this ionic liquid.
| LCA Phase | Description | Key Considerations for this compound |
| 1. Goal and Scope Definition | Defining the purpose, system boundaries, and functional unit of the study. | Comparing the IL-based process with a conventional solvent process. Boundary could be cradle-to-gate (up to product synthesis). |
| 2. Life Cycle Inventory (LCI) | Quantifying all material and energy inputs and outputs. | Data on raw materials for IL synthesis, energy for synthesis and reaction, solvent losses, and waste streams. |
| 3. Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts based on the LCI data. | Assessing impacts like global warming, ecotoxicity, and resource depletion. The synthesis route of the IL is often a major contributor. researchgate.net |
| 4. Interpretation | Analyzing results to identify hotspots and provide recommendations. | Identifying if the energy-intensive synthesis of the IL outweighs the benefits of its recyclability and low volatility during the use phase. |
By applying this comprehensive framework, a holistic understanding of the sustainability of using this compound can be achieved, guiding the development of more environmentally benign chemical processes.
Vi. Future Directions and Emerging Research Avenues for 1 Butyl 1 Methylpyrrolidinium Tricyanomethanide
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling of 1-Butyl-1-methylpyrrolidinium (B1250683) Tricyanomethanide Behavior
The vast number of potential cation-anion combinations in ionic liquids, estimated to be around 1018, presents a significant challenge for experimental screening. mdpi.com Artificial intelligence (AI) and machine learning (ML) are emerging as indispensable tools to navigate this expansive chemical space and accelerate the discovery of ionic liquids with tailored properties. By developing predictive models, researchers can estimate crucial physicochemical properties of ionic liquids like [BMPyrr][TCM] and its derivatives without the need for extensive and time-consuming laboratory experiments. mdpi.commedium.com
Advanced statistical learning methods, such as quantitative structure-property relationships (QSPR), are being employed to build these predictive models. mdpi.com These models utilize molecular descriptors to forecast properties like melting point, viscosity, density, and conductivity. mdpi.commedium.com For instance, deep-learning models have demonstrated high accuracy in predicting the melting points of various ionic liquids, achieving an R2 score of 0.90. mdpi.comscispace.com Such models can identify key molecular features that influence a desired property, providing a set of design rules for fine-tuning the molecular structure of ionic liquids like [BMPyrr][TCM]. mdpi.comscispace.com
The application of various ML algorithms, including decision trees, random forest regression, and artificial neural networks, has shown promise in rapidly and accurately determining the thermophysical properties of ionic liquids. medium.comresearchgate.net These computational tools can bypass the time and cost associated with traditional experimental methods, allowing for the rapid screening of potential [BMPyrr][TCM] analogues for specific applications. medium.com The integration of AI and ML into the research workflow for [BMPyrr][TCM] will undoubtedly accelerate the design and discovery of next-generation ionic liquids with optimized performance characteristics.
Table 1: Application of Machine Learning Models in Predicting Ionic Liquid Properties
| Machine Learning Model | Predicted Property | Key Findings |
|---|---|---|
| Deep-Learning Model | Melting Point | Achieved high accuracy (R2 score of 0.90), enabling the identification of key molecular descriptors for property tuning. mdpi.comscispace.com |
| Random Forest Regression | Viscosity | Utilizes an ensemble learning method to construct multiple decision trees for accurate predictions. medium.com |
| Artificial Neural Networks | Thermophysical Properties | Shows great promise in rapidly and accurately resolving unknown properties of ionic liquids. medium.com |
| Decision Trees | Surface Tension | Employs a tree-like model of decisions and their possible consequences to predict properties. researchgate.net |
Development of Novel Derivatized 1-Butyl-1-methylpyrrolidinium Tricyanomethanide Analogues for Enhanced Functionality
The "designer" nature of ionic liquids allows for the strategic modification of their constituent ions to achieve desired functionalities. A significant future research direction for [BMPyrr][TCM] lies in the synthesis of novel derivatized analogues. By introducing specific functional groups to the 1-butyl-1-methylpyrrolidinium cation or by pairing it with different anions, researchers can fine-tune its properties for specific applications.
One promising area of exploration is the synthesis of functional ionic liquids based on pyrrolidinium (B1226570) cations bearing alkyl nitrile moieties. rsc.org These modifications can influence the thermal properties of the resulting ionic liquid and can lead to the formation of plastic crystal phases, which are valuable for the development of solid-state electrolytes for devices like dye-sensitized solar cells. rsc.org The introduction of functional groups can also enhance the electrochemical performance of pyrrolidinium-based ionic liquids in lithium batteries. alfa-chemistry.com
Furthermore, the creation of multi-cationic ionic liquids, where multiple pyrrolidinium units are linked together, represents another exciting frontier. nih.gov These larger, more complex structures can exhibit unique properties compared to their monocationic counterparts, such as higher thermal stability and altered viscosity and conductivity. nih.gov The development of facile and efficient synthetic routes for these derivatized analogues will be crucial for their widespread adoption and application. nih.gov By systematically exploring the impact of different functional groups and structural modifications, scientists can create a library of [BMPyrr][TCM]-based ionic liquids with a broad spectrum of enhanced functionalities.
Expansion of this compound Research into Niche Application Domains (e.g., Space Chemistry, Advanced Manufacturing)
The unique properties of ionic liquids, such as their negligible vapor pressure and high thermal stability, make them attractive candidates for applications in extreme environments, including space. nih.gov The low volatility of [BMPyrr][TCM] could be advantageous for its use as a solvent or lubricant in the vacuum of space, where conventional volatile organic compounds would rapidly evaporate. nih.gov Further research is needed to evaluate the performance and stability of [BMPyrr][TCM] under the harsh conditions of space, including exposure to radiation and extreme temperatures.
In the realm of advanced manufacturing, ionic liquids are being explored for their potential in additive manufacturing, or 3D printing. mdpi.com Polymeric ionic liquids (PILs), which are polymers derived from ionic liquid monomers, can be designed to be 3D-printable, opening up possibilities for the fabrication of smart materials and devices with complex geometries. mdpi.com By incorporating [BMPyrr][TCM] into polymer structures, it may be possible to create novel 3D-printable materials with tailored ionic conductivity, thermal stability, and mechanical properties. These materials could find applications in areas such as optoelectronics, catalysis, and the development of redox-active devices. mdpi.com
The versatility of ionic liquids also extends to their use as electrolytes in various electrochemical devices. arkema.com The favorable electrochemical properties of pyrrolidinium-based ionic liquids make them suitable for use in batteries and supercapacitors. alfa-chemistry.com Research into the application of [BMPyrr][TCM] in these energy storage technologies, particularly in the development of safer and more sustainable electrolyte systems, is a promising area for future investigation. arkema.com
Addressing Grand Challenges in Sustainable Chemistry through Targeted this compound Research
Ionic liquids are often touted as "green" solvents due to their low volatility, which reduces air pollution compared to traditional organic solvents. ijbsac.orgresearchgate.net This inherent property of [BMPyrr][TCM] positions it as a more environmentally benign alternative in various chemical processes. One of the grand challenges in sustainable chemistry is the development of efficient and environmentally friendly methods for carbon dioxide capture and utilization. Research has shown that tricyanomethanide-based ionic liquids can be effective in absorbing CO2. researchgate.netnih.gov Further investigation into the CO2 absorption capacity of [BMPyrr][TCM] and its potential to be integrated into carbon capture and conversion technologies is a critical area of future research. researchgate.net
The application of ionic liquids in biomass processing is another key aspect of sustainable chemistry. arkema.com Ionic liquids have the ability to dissolve cellulose (B213188) and other biopolymers, enabling the conversion of biomass into biofuels and other valuable chemicals. wikipedia.org The use of [BMPyrr][TCM] as a solvent in biomass valorization processes could lead to more sustainable and efficient methods for producing renewable fuels and materials. arkema.com
Furthermore, the tunable nature of ionic liquids allows for their use as catalysts or catalyst supports in a variety of chemical reactions, promoting cleaner and more efficient chemical synthesis. wikipedia.orgresearchgate.net The exploration of [BMPyrr][TCM] as a catalyst or reaction medium in green chemical processes could lead to the development of more sustainable manufacturing methods with reduced waste and environmental impact. ijbsac.org The low toxicity of some pyrrolidinium-based ionic liquids compared to other classes of ionic liquids further enhances their appeal for use in sustainable bioprocesses. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-butyl-1-methylpyrrolidinium tricyanomethanide, and how is purity validated?
- Methodology : The compound is typically synthesized via anion metathesis from 1-butyl-1-methylpyrrolidinium chloride ([Pyr₁,₄][Cl]) by reacting with potassium tricyanomethanide (KTCM) in a polar solvent (e.g., acetonitrile). Post-synthesis, residual chloride is removed through repeated washing and filtration. Purity is validated using nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and elemental analysis. Ion chromatography or high-performance liquid chromatography (HPLC) ensures anion-exchange completeness .
Q. How are density, viscosity, and ionic conductivity of this ionic liquid experimentally determined?
- Methodology :
- Density : Measured using vibrating tube densitometers calibrated with water and air.
- Viscosity : Determined via rotational viscometers (e.g., cone-plate systems) at controlled temperatures.
- Ionic conductivity : Assessed using impedance spectroscopy with platinum electrodes in a conductivity cell.
Example values: Density ≈ 1.02 g/cm³ at 20°C; viscosity ≈ 35 cP at 25°C; conductivity ≈ 3.25 mS/cm at 24°C .
Q. What experimental approaches measure activity coefficients at infinite dilution (γ∞) for organic solutes in this ionic liquid?
- Methodology : Gas-liquid chromatography (GLC) with the ionic liquid immobilized on an inert solid support (e.g., Chromosorb). Retention times of volatile solutes are used to calculate γ∞ via the Everett equation. This method is validated for hydrocarbons, alcohols, and water .
Advanced Research Questions
Q. How does this compound enhance CO₂ capture efficiency, and what experimental setups quantify solubility and diffusivity?
- Methodology : CO₂ solubility is measured using a magnetic suspension balance at 298–353 K and pressures up to 2 MPa. Diffusivity is calculated via time-lag methods in permeation cells. The electrolyte perturbed-chain statistical associating fluid theory (ePC-SAFT) model predicts phase behavior. Key findings: High CO₂ solubility due to strong anion-CO₂ interactions, with Henry’s constants < 3 MPa .
Q. What makes this ionic liquid suitable for electrochemical double-layer capacitors (EDLCs)?
- Methodology : Its high ionic conductivity (~3–8 mS/cm) and wide electrochemical window (>4 V) enable efficient charge storage. Performance is evaluated via cyclic voltammetry (scan rates: 1–100 mV/s) and galvanostatic charge-discharge tests. Specific capacitance reaches 120–150 F/g at 25°C .
Q. How does this ionic liquid facilitate f-element (e.g., lanthanide) coordination polymers?
- Methodology : The tricyanomethanide anion ([TCM]⁻) acts as a bridging ligand. Hydrated lanthanide salts are dissolved in the ionic liquid, yielding 1D or 2D polymers. Structures are confirmed via single-crystal X-ray diffraction (XRD) and scanning electron microscopy-energy-dispersive X-ray spectroscopy (SEM-EDX). Example: [Tb(TCM)₃(H₂O)₃]ₙ chains .
Q. What crystallographic techniques resolve the structural configuration of [TCM]⁻ in coordination complexes?
- Methodology : Single-crystal XRD at low temperatures (<−40°C) captures precise bond lengths and angles. For example, the trigonal planar geometry of [TCM]⁻ is confirmed with C≡N bond lengths ≈ 114 pm and C–C≡N angles ≈ 120° .
Q. How can contradictions in reported thermodynamic data (e.g., excess enthalpies) for aqueous mixtures be resolved?
- Methodology : Validate experimental conditions (e.g., water content, temperature calibration) using advanced calorimetry (e.g., isothermal titration calorimetry). Compare results with predictive models like the Non-Random Two-Liquid (NRTL) equation. Discrepancies often arise from impurities or hygroscopic effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
